molecular formula C13H22ClN3O2S B1501125 N,N-dimethyl-4-(piperazin-1-ylmethyl)benzenesulfonamide hydrochloride CAS No. 1185318-30-2

N,N-dimethyl-4-(piperazin-1-ylmethyl)benzenesulfonamide hydrochloride

Cat. No.: B1501125
CAS No.: 1185318-30-2
M. Wt: 319.85 g/mol
InChI Key: OJWBBBCEXLGXJF-UHFFFAOYSA-N
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Description

“N,N-dimethyl-4-(piperazin-1-ylmethyl)benzenesulfonamide hydrochloride” is a chemical compound with the molecular formula C13H22ClN3O2S . It is a salt form, indicated by the presence of hydrochloride in its name. The compound is related to “N,N-dimethyl-4-(piperazin-1-ylmethyl)aniline”, which has a molecular weight of 219.33 .


Molecular Structure Analysis

The InChI code for “N,N-dimethyl-4-(piperazin-1-ylmethyl)aniline”, a related compound, is 1S/C13H21N3/c1-15(2)13-5-3-12(4-6-13)11-16-9-7-14-8-10-16/h3-6,14H,7-11H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

“N,N-dimethyl-4-(piperazin-1-ylmethyl)aniline”, a related compound, is a powder at room temperature . The compound’s molecular weight is 219.33 .

Mechanism of Action

The mechanism of action for “N,N-dimethyl-4-(piperazin-1-ylmethyl)benzenesulfonamide hydrochloride” is not specified in the sources I found. It’s important to note that the mechanism of action for a chemical compound depends on its intended use, such as whether it’s used as a pharmaceutical drug, a catalyst in a chemical reaction, etc .

Safety and Hazards

The safety information for “N,N-dimethyl-4-(piperazin-1-ylmethyl)aniline”, a related compound, includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

N,N-dimethyl-4-(piperazin-1-ylmethyl)benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S.ClH/c1-15(2)19(17,18)13-5-3-12(4-6-13)11-16-9-7-14-8-10-16;/h3-6,14H,7-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWBBBCEXLGXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)CN2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671788
Record name N,N-Dimethyl-4-[(piperazin-1-yl)methyl]benzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185318-30-2
Record name N,N-Dimethyl-4-[(piperazin-1-yl)methyl]benzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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